molecular formula C20H20Cl2N4O2S B12932614 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole CAS No. 178979-84-5

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole

Cat. No.: B12932614
CAS No.: 178979-84-5
M. Wt: 451.4 g/mol
InChI Key: FKNRFZVOLHMQNP-UHFFFAOYSA-N
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Description

This imidazole derivative is a structurally complex molecule characterized by a 1H-imidazole core substituted with distinct functional groups:

  • 3,5-Dichlorophenylthio at position 5, enhancing lipophilicity and steric bulk.
  • Isopropyl at position 4, influencing conformational stability.
  • Pyridin-2-ylmethyl at position 1, offering π-π stacking interactions and modulating solubility.

Its molecular formula is C₂₀H₂₀Cl₂N₄O₂S, with a molecular weight of 451.37 g/mol (calculated).

Properties

CAS No.

178979-84-5

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-2-ylmethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-13(21)7-14(22)9-16)26(10-15-5-3-4-6-24-15)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

FKNRFZVOLHMQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Pyridyl Position : Capravirine features a pyridin-4-ylmethyl group at position 1, whereas the target compound has pyridin-2-ylmethyl . This positional isomerism alters electronic distribution and binding interactions .
  • Identical Substituents : Both share the 3,5-dichlorophenylthio, isopropyl, and carbamoyloxymethyl groups.

Implications :

  • The pyridyl position affects solubility and receptor affinity. Pyridin-4-yl derivatives often exhibit higher metabolic stability due to reduced steric hindrance in hepatic enzymes .
  • Capravirine (C₂₀H₂₀Cl₂N₄O₂S) was investigated as an antiviral agent, though its development status remains unclear .

(2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzimidazol-5-Yloxy]-Pyridin-2-Yl}-5-Trifluoromethyl-1H-Imidazol-4-Yl)-Methanol

Key Structural Differences :

  • Core Heterocycle : Incorporates a benzimidazole moiety instead of imidazole.
  • Substituents: Features trifluoromethyl groups and a 2-fluoro-5-trifluoromethylphenylamino chain, enhancing hydrophobicity and electron-withdrawing effects .
  • Molecular Weight : 609.5 g/mol (LC/MS data), significantly higher than the target compound .

Implications :

  • The benzimidazole core and trifluoromethyl groups improve target selectivity in kinase inhibition but reduce aqueous solubility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole C₂₀H₂₀Cl₂N₄O₂S 451.37 Pyridin-2-ylmethyl, 3,5-dichlorophenylthio, carbamoyloxymethyl N/A (Target Compound)
Capravirine C₂₀H₂₀Cl₂N₄O₂S 451.37 Pyridin-4-ylmethyl, 3,5-dichlorophenylthio, carbamoyloxymethyl WHO Drug Information
(2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-...}-1H-Imidazol-4-Yl)-Methanol C₂₇H₂₀F₇N₅O₂ 609.5 Benzimidazole, trifluoromethyl, 2-fluoro-5-trifluoromethylphenylamino EP 1 926 722 B1

Research Findings and Methodological Considerations

  • Lumping Strategy Relevance: While organic compounds with similar structures (e.g., capravirine and the target compound) may share physicochemical properties, the pyridyl positional isomerism demonstrates that minor structural changes can critically alter pharmacokinetics and efficacy, necessitating separate evaluation .
  • Synthetic Routes : The patent compound () employs isothiocyanate intermediates for benzimidazole functionalization, a method adaptable to the target compound’s synthesis but requiring optimization for imidazole derivatives .

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